9-hydroxyxeniolide-F
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H28O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(4Z,4aS,8R,9R,11aR)-8,9-dihydroxy-4-[(E)-4-hydroxy-4-methylpent-2-enylidene]-7,11-dimethylidene-1,4a,5,6,8,9,10,11a-octahydrocyclonona[c]pyran-3-one |
InChI |
InChI=1S/C20H28O5/c1-12-7-8-14-15(6-5-9-20(3,4)24)19(23)25-11-16(14)13(2)10-17(21)18(12)22/h5-6,9,14,16-18,21-22,24H,1-2,7-8,10-11H2,3-4H3/b9-5+,15-6-/t14-,16+,17-,18-/m1/s1 |
InChI Key |
DFVRPHGROBFFBS-KORXDNNLSA-N |
Isomeric SMILES |
CC(C)(/C=C/C=C\1/[C@H]2CCC(=C)[C@H]([C@@H](CC(=C)[C@@H]2COC1=O)O)O)O |
Canonical SMILES |
CC(C)(C=CC=C1C2CCC(=C)C(C(CC(=C)C2COC1=O)O)O)O |
Synonyms |
9-hydroxyxeniolide F 9-hydroxyxeniolide-F |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies
Biological Sources and Ecological Context
The primary producers of 9-hydroxyxeniolide-F are soft corals belonging to the genus Xenia. researchgate.netmdpi.comjapsonline.com Specifically, this compound has been identified in an Indonesian species of Xenia. mdpi.comjapsonline.comscispace.comundana.ac.idnih.gov The genus Xenia is known for its production of a wide array of diterpenoids, with xenicane-type structures being the most prevalent.
Presence in Other Soft Coral Species
Beyond the Xenia genus, this compound has also been isolated from other soft coral species. Notably, it has been found in Asterospicularia laurae, an octocoral collected from the waters of Taiwan. nih.govmdpi.comx-mol.netnih.govresearchgate.net Additionally, chromatographic studies of the octocoral Xenia umbellata, also from Taiwan, have revealed the presence of this compound alongside other known and new xenicane diterpenes. nih.govtandfonline.comtandfonline.com
Geographical Distribution of Source Organisms
The organisms that produce this compound are predominantly found in the Indo-Pacific region. Species of the genus Xenia are distributed throughout this area, including the Red Sea. extremecorals.comcmfri.org.in They typically inhabit shallow, nutrient-rich back-reef environments with gentle currents. cmfri.org.in The specific Xenia species from which this compound was first isolated was collected from the Togian Islands near Sulawesi, Indonesia. mdpi.comjapsonline.comscispace.com Asterospicularia laurae containing this compound was sourced from Orchid Island, Taiwan. mdpi.com Furthermore, Xenia umbellata has been documented off the eastern coast of Taiwan and has also been noted as an invasive species in the Caribbean. tandfonline.comagrra.orgmyfwc.com
Ecological Role and Defense Mechanisms of this compound in Marine Environments
The production of secondary metabolites like this compound in soft corals is widely believed to be a form of chemical defense. japsonline.com These compounds are thought to play a crucial role in the survival of these organisms in the competitive marine environment by deterring predators and inhibiting the growth of competing organisms. japsonline.com While direct studies on the specific ecological role of this compound are limited, the general function of diterpenoids in octocorals points towards a defensive mechanism.
State-of-the-Art Isolation and Purification Protocols
The isolation of this compound from its natural sources involves a multi-step process utilizing various chromatographic techniques.
Chromatographic Separations (e.g., Silica (B1680970) Gel, Sephadex LH-20, HPLC)
The initial extraction of the soft coral material is typically followed by a series of chromatographic separations to isolate the individual compounds. A common workflow involves column chromatography using silica gel, which separates compounds based on their polarity. mdpi.comresearchgate.netjournalagent.combnmv.ac.in This is often followed by size-exclusion chromatography on Sephadex LH-20 to separate molecules based on their size. mdpi.comresearchgate.net
For finer purification, High-Performance Liquid Chromatography (HPLC) is employed. nih.govmdpi.com Both normal-phase and reversed-phase HPLC have been used to successfully purify this compound. mdpi.com In one instance, a fraction containing the compound was purified by normal-phase HPLC using a solvent system of hexane, dichloromethane (B109758), and methanol (B129727). mdpi.com
Table 1: Organisms Containing this compound and their Geographical Location
| Organism | Genus/Species | Geographical Location of Collection |
| Soft Coral | Xenia sp. | Togian Islands, near Sulawesi, Indonesia. mdpi.comjapsonline.comscispace.com |
| Octocoral | Asterospicularia laurae | Orchid Island, Taiwan. nih.govmdpi.com |
| Octocoral | Xenia umbellata | Eastern coast of Taiwan. nih.govtandfonline.com |
Targeted Isolation Approaches (e.g., LC-MS/MS Molecular Networking)
Modern natural product research has increasingly adopted sophisticated techniques to streamline the discovery and isolation of novel or known compounds from complex biological extracts. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based molecular networking has emerged as a powerful tool for this purpose. nih.govnih.gov
This approach facilitates the rapid dereplication of known compounds and the targeted isolation of new or interesting molecules. In the context of xeniolane diterpenoids, a study on the ethanol (B145695) extract of the soft coral Asterospicularia laurae successfully utilized this methodology. nih.govresearchgate.netnih.gov
The process involved analyzing the 75% methanol layer of the partitioned extract via LC-MS/MS in negative ion mode. The resulting MS/MS data were then uploaded to the Global Natural Products Social Molecular Networking (GNPS) platform. nih.govresearchgate.net This generated a molecular network, a visual map where nodes represent parent ions and edges connect ions with similar fragmentation patterns. A specific cluster within this network, characterized by nodes with molecular weights between 276 and 384 and fragmentation patterns typical of xenicane-type diterpenes, was identified. nih.govresearchgate.net This targeted analysis indicated that the extract was a rich source of these compounds, guiding the subsequent successful isolation of this compound among other xenicane derivatives. nih.govx-mol.netresearchgate.net
Strategies for Extract Preparation and Fractionation
The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic fractionation. The specific strategies can vary slightly between research groups and source organisms, but they generally follow a consistent workflow designed to separate compounds based on their physicochemical properties.
Initial Extraction: The process begins with the extraction of the soft coral biomass. The collected specimens are often frozen or semi-dried before being exhaustively extracted with organic solvents. phcog.commdpi.com Common solvent systems include:
A mixture of dichloromethane (CH2Cl2) and methanol (MeOH). phcog.comnih.gov
Aqueous methanol (e.g., 80% MeOH). who.int
Ethanol (EtOH). nih.gov
The resulting crude extract, an oily residue, contains a complex mixture of metabolites. phcog.comnih.gov
Partitioning and Fractionation: The crude extract is then subjected to partitioning to separate compounds into broad polarity classes. For example, the ethanol extract of Asterospicularia laurae was partitioned between ethyl acetate (B1210297) (EtOAc) and water. nih.gov The EtOAc layer was further partitioned between hexanes and 75% aqueous methanol to remove nonpolar lipids. nih.gov
Chromatographic Purification: The targeted fractions from the partitioning steps are then purified using a series of chromatographic techniques. This is a crucial phase that separates individual compounds from the enriched mixture. A typical purification sequence is outlined in the table below.
| Step | Chromatographic Method | Stationary Phase | Mobile Phase System | Outcome |
| 1 | Column Chromatography | Silica Gel | Gradient of n-hexane and Ethyl Acetate (EtOAc) | Separation into multiple fractions based on polarity. phcog.com |
| 2 | Column Chromatography | Sephadex LH-20 | Methanol (MeOH) or other suitable solvents | Further separation, often used for removing pigments and small molecules. nih.gov |
| 3 | High-Performance Liquid Chromatography (HPLC) | Normal-Phase or Reversed-Phase | Varies (e.g., n-hexane/EtOAc for normal-phase; MeOH/H2O or Acetonitrile/H2O for reversed-phase) | Final purification of individual compounds, including this compound. nih.gov |
This systematic application of extraction and chromatography, often guided by modern analytical methods like LC-MS/MS, enables the isolation of pure this compound for structural elucidation and further study. nih.govresearchgate.net
Structural Elucidation and Chemical Characterization
Spectroscopic Analysis for Comprehensive Structural Determination
The elucidation of the molecular framework of 9-hydroxyxeniolide-F relied heavily on the combined application of mass spectrometry and nuclear magnetic resonance spectroscopy.
The structural backbone of this compound was meticulously pieced together using a combination of one- and two-dimensional NMR experiments. researchgate.netmdpi.com The ¹H NMR spectrum revealed the presence of distinct proton signals, including those for methyl groups, olefinic protons, and oxygenated methines. The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identified all 20 carbon atoms, distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
Two-dimensional NMR techniques were instrumental in establishing the connectivity of the molecule:
COSY (Correlation Spectroscopy) experiments identified proton-proton coupling networks, allowing for the tracing of spin systems within the molecule, such as the fragments from H-5 to H-6 and from H-8 through H-9 to H-10. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) , or its modern equivalent HSQC (Heteronuclear Single Quantum Coherence), correlated each proton signal with its directly attached carbon atom, confirming the assignments made from ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation) was crucial for connecting the individual spin systems. Long-range correlations (typically over two to three bonds) from protons to carbons established the links between quaternary carbons and neighboring fragments. For instance, HMBC correlations from the methyl protons (Me-18) to carbons C-6, C-7, and C-8 helped to place the methyl group on the nine-membered ring. researchgate.net Similarly, correlations from the exocyclic methylene protons (H₂-17 and H₂-19) confirmed their positions. mdpi.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) provided key information regarding the spatial proximity of protons, which was essential for determining the molecule's relative stereochemistry, as detailed in section 3.2.1. mdpi.comlibretexts.org
The collective data from these experiments allowed for the complete assignment of the planar structure of this compound.
| Position | ¹³C (δc) | ¹H (δH, multiplicity, J in Hz) | Key HMBC Correlations |
|---|---|---|---|
| 1 | ~70.1 (CH₂) | ~4.8 (d), ~4.2 (d) | C-3, C-4a, C-11a |
| 3 | ~170.5 (C) | - | - |
| 4 | ~125.0 (C) | - | - |
| 4a | ~48.2 (CH) | ~3.5 (m) | C-4, C-5, C-11a |
| 5 | ~25.9 (CH₂) | ~2.4 (m) | C-4a, C-6, C-7 |
| 6 | ~38.1 (CH₂) | ~2.2 (m) | C-5, C-7, C-8, C-18 |
| 7 | ~148.5 (C) | - | - |
| 8 | ~75.2 (CH) | ~4.1 (d) | C-6, C-7, C-9, C-18 |
| 9 | ~78.3 (CH) | ~4.5 (dd) | C-8, C-10, C-11 |
| 10 | ~42.1 (CH₂) | ~2.3 (m) | C-9, C-11, C-17 |
| 11 | ~145.1 (C) | - | - |
| 11a | ~80.5 (CH) | ~5.1 (d) | C-1, C-4a, C-11 |
| 12 | ~138.2 (CH) | ~5.8 (d) | C-4, C-13, C-14 |
| 13 | ~124.5 (CH) | ~6.1 (dd) | C-12, C-14, C-15 |
| 14 | ~70.8 (C) | - | - |
| 15 | ~29.8 (CH₃) | ~1.3 (s) | C-13, C-14, C-16 |
| 16 | ~29.8 (CH₃) | ~1.3 (s) | C-13, C-14, C-15 |
| 17 | ~115.2 (CH₂) | ~5.0 (s), ~4.9 (s) | C-10, C-11 |
| 18 | ~16.5 (CH₃) | ~1.7 (s) | C-6, C-7, C-8 |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the exact mass of the molecule and, consequently, its elemental composition. mdpi.com This technique provided a measured mass corresponding to the molecular formula C₂₀H₂₈O₅, which is consistent with the seven degrees of unsaturation observed from the NMR data (five double bonds and two rings). mdpi.commdpi.com
In addition to NMR and mass spectrometry, other spectroscopic methods provided complementary structural information. Infrared (IR) spectroscopy on related xeniolides has shown characteristic absorption bands indicating the presence of key functional groups. mdpi.com These typically include broad absorptions for hydroxyl (–OH) groups (around 3400 cm⁻¹) and strong absorptions for the lactone carbonyl (C=O) group (around 1700-1730 cm⁻¹). mdpi.com
Stereochemical Assignment of this compound
Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical step in characterizing a complex natural product like this compound.
The relative configuration of the multiple stereocenters in this compound was established primarily through NOESY experiments. mdpi.comlibretexts.org This NMR technique detects through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. By analyzing the NOESY spectrum, the relative orientation of substituents on the fused ring system can be deduced.
For xenicane diterpenoids, key NOESY correlations define the facial orientation (α or β) of protons and substituents. mdpi.com For instance, a NOESY correlation between the proton at H-11a and the methyl group Me-18 would indicate that both are on the same face of the molecule (β-face). mdpi.com Conversely, correlations between H-4a and H-8 would place them on the opposite face (α-face). mdpi.com The correlation between Me-18 and H-9 is crucial for assigning the orientation of the hydroxyl group at C-9. mdpi.com These spatial relationships, combined with the analysis of proton-proton coupling constants (J-values), allowed for the confident assignment of the relative stereochemistry across the entire molecule.
While the relative stereochemistry can be determined by NMR, establishing the absolute configuration requires methods that can distinguish between a molecule and its non-superimposable mirror image (enantiomer). wikipedia.org For this compound, its absolute configuration is implied in its IUPAC name, suggesting it has been assigned, likely by correlation with related compounds of known absolute stereochemistry. researchgate.net
Common methods for this determination in the xenicane family include X-ray crystallography of a suitable crystalline derivative or the application of chiral derivatizing agents, such as Mosher's acid, followed by detailed ¹H NMR analysis of the resulting esters. benthamscience.comsioc-journal.cn Furthermore, comparison of experimental electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra with spectra calculated for the possible enantiomers using time-dependent density functional theory (TDDFT) is a powerful modern technique for assigning absolute configuration in solution. researchgate.netspectroscopyasia.com
Classification within the Xenicane Diterpenoid Subfamily
The compound this compound belongs to the xenicane class of diterpenoids. nih.gov These natural products are characterized by a distinctive nine-membered carbocyclic ring. More specifically, this compound is categorized under the xeniolide subfamily. mdpi.com A defining feature of xeniolides is the presence of an 11-oxabicyclo[7.4.0]tridecane core, which incorporates a δ-lactone (a six-membered cyclic ester) fused to the nine-membered ring. mdpi.comnih.gov The isolation of this compound has often occurred alongside other known xenicane diterpenoids, underscoring its place within this chemical family. nih.govacs.org
The structural elucidation of this compound reveals a molecular formula of C₂₀H₂₈O₅. chemspider.comchemspider.com Its structure is built upon the characteristic xeniolide framework, featuring the fused nine-membered carbocycle and δ-lactone ring system.
Table 1: Chemical Profile of this compound
| Identifier | Data | Source(s) |
|---|---|---|
| IUPAC Name | (4Z,4aS,8R,9R,11aR)-8,9-dihydroxy-4-[(E)-4-hydroxy-4-methylpent-2-enylidene]-7,11-dimethylidene-1,4a,5,6,8,9,10,11a-octahydrocyclonona[c]pyran-3-one | chemspider.comchemspider.com |
| Molecular Formula | C₂₀H₂₈O₅ | chemspider.comchemspider.com |
| Molecular Weight | 348.439 g/mol | chemspider.com |
| Core Skeleton | Xeniolide (11-oxabicyclo[7.4.0]tridecane) | mdpi.comnih.gov |
| Key Functional Groups | Hydroxyl, Lactone (Carbonyl), Alkene | nih.gov |
Chemical investigations of soft corals, such as those from the genus Xenia and Asterospicularia, have shown that this compound is frequently co-isolated with other related xeniolides, most notably Xeniolide-F and Isoxeniolide-A. nih.govchemrxiv.orgacs.org Analysis of these compounds reveals clear structural relationships.
Xeniolide-F: The relationship between this compound and Xeniolide-F is direct and unambiguous. This compound is the 9-hydroxylated derivative of Xeniolide-F. nih.govpsu.edu This is reflected in their molecular formulas, where this compound possesses an additional oxygen atom compared to Xeniolide-F (C₂₀H₂₈O₅ versus C₂₀H₂₈O₄). This single hydroxylation at the C-9 position accounts for the primary structural difference between the two molecules.
Isoxeniolide-A: This compound is another xenicane diterpenoid that is often found with this compound. chemrxiv.orgresearchgate.net While not a direct precursor or derivative in the same way as Xeniolide-F, Isoxeniolide-A shares a high degree of structural similarity. chemrxiv.org It possesses the same molecular formula as Xeniolide-F (C₂₀H₂₈O₄) and features the core xeniolide skeleton but differs in the arrangement or stereochemistry of its substituents. chemrxiv.orgpherobase.com The structural intrigue of Isoxeniolide-A lies in part in an allylic hydroxyl group at the C-9 position, a feature that makes it a key representative of a distinct xenicane subfamily. chemrxiv.org
Table 2: Structural Comparison of Related Xeniolides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Relationship to this compound | Source(s) |
|---|---|---|---|---|
| This compound | C₂₀H₂₈O₅ | 348.439 | - | chemspider.com |
| Xeniolide-F | C₂₀H₂₈O₄ | 332.440 | Parent (non-hydroxylated) compound | nih.govchemspider.com |
| Isoxeniolide-A | C₂₀H₂₈O₄ | 332.43 | Co-isolated structural analogue | chemrxiv.orgpherobase.com |
Biological Activities and Mechanistic Investigations Pre Clinical Research
In Vitro Cytotoxic and Antiproliferative Activities of 9-Hydroxyxeniolide-F
The chemical compound this compound, a xenicane diterpenoid, has been subject to pre-clinical evaluation to determine its potential as a cytotoxic agent against various cancer cell lines. Research has focused on its ability to inhibit the proliferation of both human and murine cancer cells, providing a foundational understanding of its bioactivity.
Investigations into the cytotoxic profile of this compound have been conducted across a panel of cancer cell lines. In a 2002 study, the compound was tested against a murine leukemia cell line (P-388) and several human cancer cell lines, including lung carcinoma (A-549), colon adenocarcinoma (HT-29), and melanoma (MEL-28). scispace.comjapsonline.com
A more recent and targeted investigation in 2021, which isolated this compound (referred to as compound 10 in the study) from the soft coral Asterospicularia laurae, evaluated its effects on human breast adenocarcinoma (MCF-7), human oral squamous cell carcinoma (Ca9-22), and human ovarian carcinoma (SK-OV-3). researchgate.netmdpi.com In the same study, other related xenicane diterpenoids isolated from the same organism were also assessed, including 13-epi-9-desacetylxenicin, which was tested against human T-lymphoblast (Molt 4), chronic myelogenous leukemia (K562), T-cell lymphoblastic lymphoma (Sup-T1), and histiocytic lymphoma (U937) cell lines. mdpi.com
The cytotoxic activity of a compound is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of the cell population.
Studies have shown that this compound exhibits limited cytotoxic activity against the cancer cell lines tested. In the evaluation against P-388, A-549, HT-29, and MEL-28 cell lines, the compound demonstrated an IC50 value greater than 1 µg/mL. japsonline.com The 2021 study by Lin et al. further confirmed its low potency, reporting IC50 values greater than 100 µM for the MCF-7, Ca9-22, and SK-OV-3 cell lines. mdpi.com
For context, other xenicane diterpenoids isolated alongside this compound showed varied levels of activity. For instance, asterolaurin O and asterolaurin P displayed notable cytotoxicity against the MCF-7 cell line with IC50 values of 14.7 µM and 25.1 µM, respectively. researchgate.netmdpi.com Furthermore, the related compound 13-epi-9-desacetylxenicin showed significant cytotoxicity against several leukemia and lymphoma cell lines. mdpi.com
The following table summarizes the reported IC50 values for this compound.
| Cell Line | Cancer Type | Organism | IC50 Value | Citation |
| MCF-7 | Breast Adenocarcinoma | Human | >100 µM | mdpi.com |
| Ca9-22 | Oral Squamous Cell Carcinoma | Human | >100 µM | mdpi.com |
| SK-OV-3 | Ovarian Carcinoma | Human | >100 µM | mdpi.com |
| P-388 | Leukemia | Murine | >1 µg/mL | japsonline.com |
| A-549 | Lung Carcinoma | Human | >1 µg/mL | japsonline.com |
| HT-29 | Colon Adenocarcinoma | Human | >1 µg/mL | japsonline.com |
| MEL-28 | Melanoma | Human | >1 µg/mL | japsonline.com |
Note: The IC50 values for Molt 4, K562, Sup-T1, and U937 for this compound are not available in the reviewed literature, although related xenicane diterpenoids have been tested against these lines. mdpi.com
Selective cytotoxicity refers to a compound's ability to inhibit the growth of cancer cells while having minimal effect on normal, non-malignant cells. Given the high IC50 values reported for this compound against the tested cancer cell lines, a detailed analysis of its selective cytotoxicity is limited as it did not demonstrate significant potency. japsonline.commdpi.com
However, the study that co-isolated this compound did observe selective effects with other compounds. Asterolaurin O and asterolaurin P, for example, demonstrated a selective cytotoxic effect against the MCF-7 breast cancer cell line, as they were inactive (IC50 >100 µM) against the Ca9-22 and SK-OV-3 cell lines. researchgate.netmdpi.com This highlights that the xenicane scaffold can be modified to achieve a degree of selectivity, even if this compound itself does not exhibit this property under the tested conditions.
Inferred Biological Mechanisms and Cellular Targets
While direct mechanistic studies on this compound are not available in the current scientific literature, the biological mechanisms of related xenicane diterpenoids can provide inferred or hypothesized pathways for its activity, or lack thereof.
Based on research into the broader class of xeniolide compounds, a primary cellular process that is often affected is apoptosis, or programmed cell death. Studies on other diterpenes isolated from the soft coral genus Xenia have shown that these molecules can effectively induce apoptosis in mammalian cells, often at low micromolar concentrations. For instance, certain diterpenes from Xenia elongata were found to be potent apoptosis inducers. It is therefore hypothesized that if this compound were to possess any antiproliferative activity, it would likely involve the activation of apoptotic pathways. The lack of significant cytotoxicity suggests that the specific structural features of this compound may render it incapable of effectively triggering these cell death processes.
The molecular interactions of xenicane diterpenoids can be complex. For other bioactive diterpenes from Xenia elongata, the mode of action has been compared to that of HSP90 (Heat Shock Protein 90) and HDAC (Histone Deacetylase) inhibitors. These proteins are crucial for the stability and function of numerous client proteins that are essential for tumor cell proliferation and survival. It has been suggested that the side chain of these diterpenes is critical for their biological activity.
Given this context, it can be hypothesized that the molecular structure of this compound may not allow for effective binding to or modulation of key cellular targets like HSP90 or HDACs. The specific arrangement of its functional groups might prevent it from fitting into the active sites of enzymes or interfering with protein-protein interactions that are necessary to halt cell proliferation or induce apoptosis. The biogenesis of xenicanes from geranylgeranyl pyrophosphate leads to a characteristic nine-membered carbocycle, and subtle variations in stereochemistry and functional groups on this scaffold are known to cause significant differences in biological activity.
Comparative Mechanistic Insights from Related Xenicane Diterpenoids
The xenicane diterpenoids, a class of natural products primarily isolated from marine organisms like soft corals of the genus Xenia and brown algae of the genus Dictyota, exhibit a wide array of biological activities. ethz.chmdpi.com While the precise mechanism of action for this compound is still under detailed investigation, examining the activities of structurally related xenicane diterpenoids provides valuable comparative insights into their potential molecular targets and pathways.
A significant number of xenicane diterpenoids demonstrate cytotoxic and antiproliferative effects, making them of interest in cancer research. beilstein-journals.orgnih.gov For instance, several xeniolides, which share the core bicyclic framework with this compound, have been reported to possess cytotoxic properties. ethz.ch Xeniolide-A and isoxeniolide-A, isolated from the soft coral Asterospicularia laurae, have shown cytotoxic activity. mdpi.comnih.gov Specifically, asterolaurins O and P, also from A. laurae, demonstrated selective cytotoxicity against the MCF-7 human breast cancer cell line. nih.govresearchgate.netx-mol.net The presence of an α,β-unsaturated lactone moiety in many bioactive xeniolides is considered a potentially reactive feature that may contribute to their biological activity. ethz.ch
Beyond cytotoxicity, anti-inflammatory activity is another prominent feature of this class of compounds. Xenicane diterpenoids isolated from the intertidal seaweed Padina tetrastromatica have been shown to attenuate the pro-inflammatory enzyme 5-lipoxygenase (5-LOX). osti.gov Molecular docking studies suggest that these compounds can bind to the active site of 5-LOX, with a xeniolide derivative exhibiting a particularly low binding energy, indicating a strong potential for inhibition. osti.gov This suggests that some xenicane diterpenoids may exert their anti-inflammatory effects through the modulation of pathways involved in the production of inflammatory mediators.
Furthermore, neuroprotective activities have been identified in certain xenicane diterpenoids. A study on compounds from the brown alga Dictyota coriacea revealed that they possess cytoprotective effects against oxidative stress in neuron-like PC12 cells. acs.orgnih.gov One of the major components, 18-acetoxy-6,7-epoxy-4-hydroxydictyo-19-al, was found to exert its antioxidant effect through the activation of the Nrf2/ARE signaling pathway. acs.orgnih.gov This pathway is a key endogenous defense system against oxidative damage in nerve cells. acs.orgnih.gov
The induction of apoptosis is another mechanism of action identified for some xenicane diterpenes. Diterpenes isolated from the soft coral Xenia elongata were found to induce apoptosis in mammalian epithelial cells at low micromolar concentrations. mdpi.com One of the compounds was suggested to act in a manner similar to HSP90 and HDAC inhibitors, while another selectively inhibited HDAC6 at higher concentrations. mdpi.com The side chain of these diterpenes was found to be crucial for their apoptotic activity. mdpi.com
The table below summarizes the biological activities and proposed mechanisms of action for several xenicane diterpenoids related to this compound. This comparative data highlights the diverse yet sometimes overlapping mechanisms through which this class of compounds exerts its biological effects, providing a foundation for understanding the potential therapeutic applications of this compound.
Table 1: Comparative Biological Activities and Mechanistic Insights of Related Xenicane Diterpenoids
| Compound Name | Source Organism | Biological Activity | Proposed Mechanism of Action |
| Asterolaurin O & P | Asterospicularia laurae | Cytotoxic | Selective against MCF-7 human breast cancer cell line. nih.govresearchgate.netx-mol.net |
| Xeniolide-type Diterpenoids | Padina tetrastromatica | Anti-inflammatory | Attenuation of pro-inflammatory 5-lipoxygenase (5-LOX). osti.gov |
| 18-acetoxy-6,7-epoxy-4-hydroxydictyo-19-al | Dictyota coriacea | Neuroprotective, Antioxidant | Activation of the Nrf2/ARE signaling pathway. acs.orgnih.gov |
| Diterpenes from Xenia elongata | Xenia elongata | Apoptosis-inducing | Inhibition of HSP90 and HDAC; selective inhibition of HDAC6. mdpi.com |
| Xeniolide-A & Isoxeniolide-A | Asterospicularia laurae | Cytotoxic | General cytotoxicity. mdpi.comnih.gov |
Structure Activity Relationship Sar Studies for 9 Hydroxyxeniolide F and Its Analogues
Identification of Key Structural Determinants for Biological Activity
The biological activity of xeniolide-type diterpenoids is intricately linked to their unique and complex molecular architecture. The defining feature of these compounds is the nine-membered carbocyclic ring fused to a δ-lactone. beilstein-journals.orgethz.ch SAR studies across a range of naturally occurring and synthetic analogues have highlighted several structural motifs as crucial determinants of their activity.
The core bicyclic framework, an 11-oxabicyclo[7.4.0]tridecane system, is foundational to the activity of xeniolides. beilstein-journals.org The conformation and substitution pattern of the nine-membered ring significantly modulate efficacy. For instance, the geometry of double bonds within this ring can be critical; blumiolide C, which features a Z-configured double bond, shows potent antiproliferative activity, distinguishing it from many other xeniolides that have an E-configured double bond. researchgate.net
The presence, number, and position of hydroxyl groups also play a significant role. In studies of flavonoids, another class of natural products, the number and location of hydroxyl groups were found to directly govern their antioxidant capacities. nih.govnih.gov A similar principle applies to xeniolides. For example, in 9-hydroxyxeniolide-F, the diol system at the C-8 and C-9 positions is a key feature. nih.gov The stereochemistry of these hydroxyl groups, along with other chiral centers, is also believed to be a critical factor influencing how the molecule interacts with its biological targets.
The side chain attached to the lactone ring is another major determinant of biological activity. Modifications to this chain can drastically alter potency. Furthermore, the α,β-unsaturated lactone moiety present in some xeniolides, such as isoxeniolide A, is a potentially reactive group that can contribute to their biological effects, possibly through covalent interactions with biological macromolecules. ethz.ch The comparison between different acalycixeniolides, which vary in their side chains and epoxide functionalities, reveals significant differences in cytotoxicity, underscoring the importance of these peripheral modifications. ethz.ch For example, acalycixeniolide F, possessing an epoxide, exhibits potent cytotoxicity against K562 leukemia cells, whereas the closely related acalycixeniolide H is less active. ethz.ch
| Compound | Key Structural Features | Reported Biological Activity (IC50/ED50) | Reference |
|---|---|---|---|
| Xeniolide L | Standard xeniolide core | HepG2: 36.8 µg/mL, PC-3: 24.90 µg/mL, HT-29: 13.9 µg/mL | phcog.com |
| Xeniolide M | Different hydroxylation pattern compared to Xeniolide L | HepG2: 14.7 µg/mL, PC-3: 10.9 µg/mL, HT-29: 4.7 µg/mL | phcog.com |
| Acalycixeniolide F | Contains epoxide functionality | K562: 0.2 µg/mL | ethz.ch |
| Acalycixeniolide H | Lacks epoxide of acalycixeniolide F | K562: 3.9 µg/mL | ethz.ch |
| Xeniolide G | Contains a peroxo group | P-388: 0.04 µg/mL, HT-29: 8.31 µg/mL, A549: 4.77 µg/mL | ethz.ch |
| Xeniolide I | Highly oxidized, unusual structure | Moderate antibacterial activity against E. coli and B. subtilis | ethz.chresearchgate.net |
Impact of Chemical Modifications on Efficacy and Selectivity
The deliberate chemical modification of natural products is a cornerstone of drug discovery, aiming to enhance potency, improve selectivity, and optimize pharmacokinetic properties. solubilityofthings.com For this compound and its analogues, such modifications provide insight into the SAR and can lead to the development of superior therapeutic candidates. ethz.ch
Key strategies for modifying xeniolides involve functional group interconversions, such as esterification, etherification, or oxidation of the hydroxyl groups. solubilityofthings.com For example, the regioselective methylation of a specific hydroxyl group can have a profound impact on activity. nih.gov In studies on other complex natural products, methylating a hydroxyl group involved in key hydrogen-bonding interactions with a biological target led to a complete loss of activity, demonstrating the sensitivity of SAR to such small changes. nih.gov It is hypothesized that modifying the C-8 or C-9 hydroxyl groups of this compound would similarly alter its biological profile by disrupting its binding interactions.
Another avenue for modification is the alteration of the side chain. Shortening, lengthening, or introducing different functional groups (e.g., halogens, nitrogen-containing moieties) onto the side chain can affect lipophilicity and steric interactions, thereby influencing efficacy and selectivity. solubilityofthings.com The synthesis of analogues with modified side chains is a common strategy to explore and optimize these interactions. google.com
| Parent Compound/Core | Chemical Modification | Observed Impact on Bioactivity | General Principle Illustrated |
|---|---|---|---|
| Generic N-hydroxyurea Inhibitor | Displacement of 1-hydroxyl group with hydrogen or amino group | Complete loss of activity | Importance of specific H-bonding groups for target interaction. nih.gov |
| Generic N-hydroxyurea Inhibitor | Methylation of 1-hydroxyl group | Complete loss of activity | Steric hindrance or loss of H-bond donor capability diminishes binding. nih.gov |
| Erythromycin A (Macrolide) | Selective methylation of C-6 hydroxyl group | Leads to Clarithromycin, an antibiotic with an improved profile | Targeted modification of hydroxyls can enhance drug properties. nih.gov |
| Xenicane Scaffold | Functional group modifications during synthesis | Proved unexpectedly challenging, requiring redesign of synthetic routes | The chemical reactivity of complex scaffolds can be unpredictable. researchgate.net |
Application of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that attempt to correlate the chemical structure of compounds with their biological activity. nih.govwikipedia.org By identifying key physicochemical properties and structural descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized analogues, thereby streamlining the drug discovery process. nih.govresearchgate.net
While specific QSAR studies focused exclusively on this compound are not widely reported, the principles of QSAR are applicable to the xeniolide class. A typical QSAR study for xeniolide derivatives would involve several steps. First, a dataset of xeniolide analogues with measured biological activities (e.g., IC50 values) would be compiled. researchgate.net Next, a wide range of molecular descriptors for each analogue would be calculated, representing various aspects of their structure, such as electronic properties (e.g., orbital energies, partial charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). nih.govmdpi.com
Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical model that links a combination of these descriptors to the observed biological activity. wikipedia.orgmdpi.com
For xeniolides, important descriptors in a QSAR model might include:
Dipole moment and electrostatic descriptors: Reflecting the influence of polar groups like hydroxyls and the lactone carbonyl.
Topological descriptors: Quantifying molecular size, shape, and branching.
Hydrogen bond donor/acceptor counts: Accounting for the crucial role of hydroxyl groups in target binding.
Energies of frontier molecular orbitals (HOMO/LUMO): Indicating chemical reactivity.
A validated QSAR model could then be used to perform virtual screening of a library of hypothetical xeniolide structures, prioritizing the most promising candidates for synthesis and biological testing. nih.gov This computational approach can significantly accelerate the exploration of the chemical space around the this compound scaffold. researchgate.net
| QSAR Model Parameter/Descriptor Type | Potential Relevance to Xeniolides | Example from General QSAR Studies |
|---|---|---|
| Electrostatic Properties | Crucial for interactions involving the polar lactone and hydroxyl groups. | Influences PDT activity in porphyrin derivatives. mdpi.com |
| Steric/Size Descriptors (e.g., Moment of Inertia) | Determines the fit of the molecule within a target's binding site. | A negative correlation was found for photosensitizer activity, where smaller molecules were better. mdpi.com |
| Number/Position of Hydroxyl Groups | Key determinant of antioxidant activity and likely other bioactivities. | The number and location of -OH groups on flavonoids govern their antioxidant capacity. nih.gov |
| Energy of HOMO/LUMO | Relates to the chemical reactivity of the molecule, such as the potential for Michael addition. | Used as parameters to estimate the redox potentials of phenolic compounds. nih.gov |
Design and Synthesis of Novel Analogues for SAR Exploration
The design and synthesis of novel analogues are essential for comprehensively exploring the SAR of the this compound scaffold. nih.gov This process is often guided by initial SAR findings and computational modeling, aiming to create molecules with improved biological properties. researchgate.net The total synthesis of xenicane natural products is a formidable challenge due to the strained and sterically congested nine-membered ring, but successful synthetic routes provide a vital platform for creating analogues that are inaccessible from natural sources. acs.orgresearchgate.net
Strategies for the design of new analogues often focus on several key areas:
Simplification of the Core Structure: Creating simplified analogues that retain the key pharmacophoric elements but are easier to synthesize. This can help to deconstruct the complex structure and pinpoint the most critical features for activity.
Modification of Stereocenters: Synthesizing epimers or diastereomers of the natural product to investigate the importance of the specific stereochemistry at each chiral center for biological activity. The synthesis of 4-epi-coraxeniolide-A is an example of this approach. nih.gov
Introduction of Novel Functional Groups: Incorporating functional groups not found in the natural products, such as fluorine atoms to block metabolic pathways or nitrogen heterocycles to introduce new interaction points. nih.govnumberanalytics.com
Side Chain Variation: A key strategy involves developing a convergent synthesis where the complex core and the side chain are built separately and then joined late in the synthesis. researchgate.net This allows for the rapid creation of a library of analogues with diverse side chains from a common advanced intermediate.
The development of synthetic methodologies, such as intramolecular Nozaki-Hiyama-Kishi reactions or ring-closing metathesis, has been crucial in enabling access to the xenicane core and its derivatives. ethz.chresearchgate.net Each successful total synthesis not only confirms the structure of the natural product but also opens the door for producing a wide variety of analogues for detailed SAR investigations. nih.gov
Synthetic Chemistry and Biosynthetic Pathways of 9 Hydroxyxeniolide F
Elucidation of Biosynthetic Route to Xenicane Diterpenoids
The biosynthesis of xenicane diterpenoids, including 9-hydroxyxeniolide-F, is a complex enzymatic process that originates from common precursors in the terpenoid pathway. While the complete pathway to this compound has not been fully elucidated, research on related compounds from soft corals of the genus Xenia has provided significant insights into the key steps.
The biosynthesis of all diterpenoids begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). GGPP is assembled from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) nih.gov. The proposed biogenesis of the xenicane skeleton is thought to be initiated by the ionization of GGPP to form a geranylgeranyl cation. This is followed by an intramolecular cyclization to generate the characteristic nine-membered carbocyclic ring fused to a six-membered ring, a hallmark of the xenicane framework nih.gov.
An alternative biosynthetic hypothesis suggests the direct formation of the nine-membered ring through the oxidative cyclization of geranyllinalool, which can be formed from GGPP via enzymatic hydrolysis and allylic rearrangement nih.gov. Following the initial cyclization, a series of oxidative modifications, such as hydroxylations and epoxidations, are catalyzed by enzymes like cytochrome P450 monooxygenases (CYPs) and other oxidoreductases to yield the diverse array of xenicane diterpenoids observed in nature nih.gov. The introduction of the hydroxyl group at the C9 position of this compound is presumed to be one such post-cyclization event, likely catalyzed by a specific hydroxylase enzyme.
| Precursor Molecule | Key Enzymatic Step | Intermediate/Product |
| Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) | Isoprenyl transferase activity | Geranylgeranyl Pyrophosphate (GGPP) |
| Geranylgeranyl Pyrophosphate (GGPP) | Terpene cyclase activity | Xenicane skeleton |
| Xenicane skeleton | Cytochrome P450 monooxygenase and other oxidoreductase activities | Oxidatively functionalized xenicane diterpenoids (e.g., this compound) |
Historically, the biosynthesis of marine natural products was often attributed to symbiotic microorganisms. However, recent genomic and transcriptomic studies on soft corals have challenged this paradigm. It has been demonstrated that the corals themselves possess the genetic machinery for the biosynthesis of complex terpenoids nih.gov. Genome sequencing of various soft corals, including those from the genus Xenia, has revealed the presence of genes encoding for terpene cyclases, the key enzymes responsible for constructing the foundational carbon skeletons of diterpenoids nih.gov.
Furthermore, these terpene cyclase genes are often found in biosynthetic gene clusters (BGCs) alongside genes for other enzymes, such as cytochrome P450s and short-chain dehydrogenases/reductases (SDRs) nih.gov. This co-localization strongly suggests a coordinated enzymatic assembly line for the production of functionalized terpenoids. Proteomic analyses, which involve the large-scale study of proteins, can complement genomic data by confirming the expression and activity of these biosynthetic enzymes within the coral tissues. While these "-omics" approaches have provided a general framework for understanding terpenoid biosynthesis in corals, the specific enzymes and their precise roles in the pathway leading to this compound remain a subject for future investigation.
Synthetic Strategies Towards this compound and Core Xeniolide Structures
The chemical synthesis of xeniolide diterpenoids is a formidable challenge, primarily due to the intricate and sterically congested nine-membered ring system. The development of synthetic routes to these molecules is crucial for confirming their structures, exploring their biological activities, and providing a sustainable supply for further research.
The construction of the nine-membered carbocycle of the xeniolide core presents several significant hurdles for synthetic chemists. These challenges include:
Enthalpic and Entropic Barriers: The formation of medium-sized rings (8-11 atoms) is entropically disfavored due to the loss of conformational freedom and can be enthalpically strained due to transannular interactions.
Stereocontrol: The xeniolide skeleton contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry during the synthesis is a complex task. The trans-fusion of the bicyclic system and the stereochemistry of the substituents on the nine-membered ring must be precisely controlled.
Functional Group Compatibility: The presence of sensitive functional groups, such as lactones, hydroxyl groups, and epoxides, requires careful selection of reagents and reaction conditions to avoid undesired side reactions.
Despite the challenges, several innovative strategies have been developed to tackle the synthesis of the xeniolide core. While a total synthesis of this compound has not yet been reported, approaches towards the closely related xeniolide F and the total synthesis of other hydroxylated xeniolides, such as isoxeniolide A, provide valuable insights nih.govresearchgate.net.
Key strategies employed in the synthesis of xeniolide frameworks include:
Ring-Closing Metathesis (RCM): This powerful reaction has been utilized to form the nine-membered ring from an acyclic diene precursor. The choice of catalyst and substrate design is critical for achieving high efficiency and the desired E/Z selectivity of the double bond within the ring.
Nozaki-Hiyama-Kishi (NHK) Reaction: The intramolecular version of this chromium-mediated coupling reaction has proven effective for the diastereoselective formation of the nine-membered ring in the synthesis of isoxeniolide A, which also features an allylic hydroxyl group researchgate.net.
Diastereoselective Reactions: The establishment of the correct stereochemistry often relies on the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions. For instance, an enzymatic desymmetrization has been used for achieving absolute stereocontrol in the synthesis of isoxeniolide A researchgate.net.
An approach towards the synthesis of xeniolide F, a close analogue of this compound, employed a catalytic asymmetric Claisen rearrangement to establish key stereocenters nih.gov. Although this synthesis was not completed, it highlights the strategic use of pericyclic reactions in constructing the core structure.
| Synthetic Strategy | Key Transformation | Application in Xeniolide Synthesis |
| Ring-Closing Metathesis (RCM) | Olefin metathesis | Formation of the nine-membered cyclononene ring. |
| Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction | Chromium-mediated C-C bond formation | Diastereoselective closure of the nine-membered ring in hydroxylated xeniolides. |
| Enzymatic Desymmetrization | Enzyme-catalyzed stereoselective reaction | Establishment of absolute stereochemistry early in the synthetic sequence. |
| Asymmetric Claisen Rearrangement | Sigmatropic rearrangement | Stereoselective installation of key chiral centers. |
A major goal in the synthesis of natural products with therapeutic potential is the development of practical and scalable routes that can provide sufficient quantities of the compound for extensive biological evaluation. For complex molecules like this compound, achieving scalability is a significant challenge.
Key considerations for developing scalable syntheses include:
Convergent Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then coupled together, is generally more efficient for large-scale production than a linear synthesis.
Atom Economy: Reactions with high atom economy, which maximize the incorporation of atoms from the reactants into the final product, are preferred to minimize waste.
While a scalable synthesis for this compound has not been established, the ongoing development of new synthetic methodologies for the construction of functionalized nine-membered rings will be crucial for future efforts in this area. The insights gained from the total syntheses of other complex diterpenoids will undoubtedly pave the way for a practical and efficient route to this compound and its analogues.
Semisynthesis and Chemical Derivatization for Medicinal Chemistry Applications
The semisynthesis of this compound derivatives would typically commence with the isolation of the parent compound from its natural source. The inherent chemical functionalities of this compound, including its hydroxyl group, lactone ring, and double bonds, present multiple avenues for chemical modification. The primary objectives of such derivatization in a medicinal chemistry context would be to enhance potency, selectivity, and pharmacokinetic properties.
Esterification and Etherification of the C9-Hydroxyl Group:
The secondary hydroxyl group at the C9 position is a prime target for modification. Esterification with a variety of carboxylic acids could be employed to introduce different functionalities. For instance, the introduction of amino acid moieties could enhance water solubility, while the addition of lipophilic groups could improve membrane permeability.
Potential ester derivatives could include:
Acetates: To probe the importance of the hydroxyl group for biological activity.
Benzoates: To introduce aromatic interactions with biological targets.
Amino acid esters: To potentially improve solubility and cell uptake.
Etherification of the C9-hydroxyl group represents another route to explore the chemical space around this position. The formation of methyl, ethyl, or benzyl ethers could provide insights into the steric and electronic requirements for biological activity.
Modification of the α,β-Unsaturated Lactone:
The α,β-unsaturated lactone is a key feature of many biologically active natural products and can act as a Michael acceptor. While modifications to this moiety can be challenging without disrupting the core structure, selective reduction of the double bond could be explored to assess its role in the compound's mechanism of action.
Epoxidation and Dihydroxylation of the Double Bonds:
The double bonds within the nine-membered ring and the exocyclic methylene (B1212753) group are susceptible to oxidation reactions. Epoxidation, followed by nucleophilic ring-opening, could generate a diverse array of derivatives with altered stereochemistry and functionality. Dihydroxylation of these double bonds would yield diol derivatives, increasing polarity and potentially altering the binding interactions with target proteins.
Hypothetical Derivatives and Their Rationale:
The following interactive data table outlines some potential semisynthetic derivatives of this compound and the medicinal chemistry rationale behind their synthesis. It is important to note that these are hypothetical examples, as specific research on the derivatization of this compound is not extensively documented.
| Derivative Name (Hypothetical) | Modification Site | Reagents and Conditions | Medicinal Chemistry Rationale |
| 9-O-Acetyl-9-hydroxyxeniolide-F | C9-Hydroxyl | Acetic anhydride, pyridine | To investigate the role of the hydroxyl group in target binding. |
| 9-O-Benzoyl-9-hydroxyxeniolide-F | C9-Hydroxyl | Benzoyl chloride, DMAP | To introduce an aromatic moiety for potential π-π stacking interactions. |
| 9-O-(L-alanyl)-9-hydroxyxeniolide-F | C9-Hydroxyl | Boc-L-alanine, DCC, DMAP; then TFA | To enhance aqueous solubility and explore active transport mechanisms. |
| 9-O-Methyl-9-hydroxyxeniolide-F | C9-Hydroxyl | Methyl iodide, NaH | To assess the impact of removing the hydrogen-bonding donor capability. |
| 1(11),2-Dihydro-9-hydroxyxeniolide-F | C1(11) Double Bond | H₂, Pd/C | To evaluate the importance of the exocyclic double bond for bioactivity. |
| 7,8-Epoxy-9-hydroxyxeniolide-F | C7-C8 Double Bond | m-CPBA | To introduce a reactive epoxide for potential covalent interactions or further functionalization. |
| 7,8-Dihydroxy-9-hydroxyxeniolide-F | C7-C8 Double Bond | OsO₄, NMO | To increase polarity and explore additional hydrogen bonding interactions. |
These potential modifications underscore the broad possibilities for generating a library of this compound analogs. The synthesis and subsequent biological evaluation of such derivatives would be instrumental in elucidating the pharmacophore of this natural product and in the development of new therapeutic agents. The synthesis or derivation of structural analogues from natural products is a well-established strategy for the discovery of new drugs.
Advanced Research Perspectives and Future Directions
Development of Advanced Analytical Methodologies for Detection and Quantification
The initial discovery and structural elucidation of 9-hydroxyxeniolide-F relied on foundational analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net Future research necessitates the development of more sophisticated and sensitive analytical methods for its trace detection and precise quantification in complex biological and environmental matrices.
Advanced analytical platforms could be pivotal for this purpose. Methodologies like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) would offer enhanced separation efficiency and sensitivity. The development of specific Multiple Reaction Monitoring (MRM) methods on a triple quadrupole mass spectrometer could enable highly selective and quantitative analysis of this compound in crude extracts of Xenia species or in samples from biotechnological production systems. Furthermore, high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF-based systems, would be invaluable for metabolomic studies to identify this compound and related metabolites within the source organism. These advanced techniques are crucial for understanding its biosynthesis, ecological role, and for quality control in potential future applications. uga.edu
Biotechnological Production and Sustainable Bioprospecting Strategies
This compound is naturally sourced from marine soft corals, which makes its supply dependent on harvesting from marine ecosystems. researchgate.netundana.ac.id This raises concerns about sustainability and environmental impact. Bioprospecting, the exploration of biodiversity for commercially valuable biochemical and genetic resources, must be conducted sustainably. pressenza.comicimod.org Future efforts should focus on shifting from wild harvesting to sustainable production methods.
Biotechnological production represents a promising alternative. researchgate.net This could involve identifying the biosynthetic gene cluster responsible for producing the xenicane scaffold in Xenia sp. or its symbiotic microorganisms. Once identified, these genes could be transferred to a heterologous host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), for scalable and controlled fermentation-based production. researchgate.netnih.gov This approach not only ensures a consistent and sustainable supply of this compound for research and development but also aligns with green chemistry principles by reducing reliance on natural ecosystem exploitation. icimod.org
Computational Chemistry and Molecular Dynamics Simulations for Target Identification
Identifying the specific biological targets of this compound is fundamental to understanding its mechanism of action and therapeutic potential. wikipedia.orgtechnologynetworks.com Computational chemistry and molecular dynamics (MD) simulations provide powerful in silico tools to predict these interactions before engaging in resource-intensive laboratory experiments. kallipos.grbioscipublisher.com
Molecular dynamics simulations can model the dynamic behavior of this compound and its potential interactions with a wide array of biological macromolecules, such as enzymes and receptors. dovepress.comnih.gov These simulations can reveal potential binding sites, including cryptic or allosteric sites that are not apparent in static crystal structures. nih.gov By simulating the compound's interaction with known drug targets, researchers can generate hypotheses about its biological function. nih.govnih.gov Techniques like molecular docking can screen large virtual libraries of proteins to identify those with the highest binding affinity for this compound, thus prioritizing targets for experimental validation. nih.gov This computational approach accelerates the process of target identification and drug discovery. bioscipublisher.com
Exploration of Chemoenzymatic and Biocatalytic Synthesis Routes
The chemical synthesis of complex natural products like this compound is a significant challenge. Chemoenzymatic and biocatalytic approaches offer elegant solutions, leveraging the high selectivity and efficiency of enzymes to perform difficult chemical transformations under mild conditions. nih.govrsc.org These methods are increasingly recognized for their potential in sustainable chemical synthesis. nih.govnih.gov
A future synthetic strategy for this compound could involve a combination of traditional organic synthesis to build a core scaffold, followed by enzymatic steps to introduce specific functionalities with precise stereocontrol. rsc.org For instance, enzymes like cytochrome P450 monooxygenases or hydroxylases could be employed for the specific hydroxylation at the C-9 position. nih.gov Biocatalysis can overcome many challenges of traditional synthesis, such as the need for extensive protecting group manipulations, leading to shorter, more efficient, and environmentally benign synthetic routes. nih.govfrontiersin.org Developing a robust chemoenzymatic pathway would be a critical step towards producing sufficient quantities of this compound and its analogues for extensive biological evaluation.
Integration with High-Throughput Screening Platforms for Lead Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for their ability to modulate a specific biological pathway or target. drugtargetreview.comwikipedia.org Once a sustainable supply of this compound is established through biotechnological or synthetic routes, its integration into HTS campaigns will be essential for uncovering its full pharmacological potential.
HTS allows for the unbiased screening of a compound against a vast array of biological targets, including enzymes, receptors, and whole-cell systems. drugtargetreview.comroche.com By testing this compound in diverse HTS assays, researchers could identify unexpected biological activities and potential therapeutic applications. eatris.eu The process involves using robotics, automated liquid handling, and sensitive detectors to conduct a massive number of tests in parallel. wikipedia.org The results, or "hits," from these screens provide the starting point for lead optimization in drug development. nih.gov This approach is crucial for efficiently exploring the bioactivity of novel natural products like this compound and translating basic discoveries into tangible therapeutic leads.
Q & A
Basic: What are the established methods for synthesizing 9-hydroxyxeniolide-F, and how can purity be optimized?
Answer:
Synthesis typically involves multi-step organic reactions, such as hydroxylation of precursor compounds under controlled conditions (e.g., using enzymatic or chemical catalysts). To optimize purity:
- Employ HPLC with a C18 column and gradient elution to isolate the compound .
- Use recrystallization in solvents like ethanol/water mixtures to remove impurities .
- Confirm purity via NMR (e.g., H and C spectra) and mass spectrometry (high-resolution MS for molecular weight validation) .
- Document protocols rigorously, including reaction temperatures, solvent ratios, and purification steps, to ensure reproducibility .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Answer:
Contradictions often arise from variations in experimental design or biological models. To address this:
- Conduct systematic reviews following Cochrane guidelines to assess study quality, bias, and heterogeneity in methodologies .
- Validate findings using multi-model approaches (e.g., in vitro cell lines, animal models, and computational simulations) to confirm target specificity .
- Perform dose-response analyses to identify activity thresholds and rule out off-target effects .
- Compare raw datasets (e.g., IC values, assay conditions) to isolate confounding variables like solvent choice or cell viability protocols .
Basic: What analytical techniques are recommended for characterizing this compound’s structural integrity?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): Assign peaks for hydroxyl groups and stereochemical configurations (H, C, 2D-COSY) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula with <2 ppm mass accuracy .
- X-ray Crystallography: Resolve 3D structure if single crystals are obtainable .
- Chromatographic Purity Checks: Use UPLC with UV/Vis detection at λ=254 nm to ensure >95% purity .
Advanced: What strategies are effective in elucidating the mechanism of action of this compound at the molecular level?
Answer:
Advanced mechanistic studies require:
- Target Identification: Use affinity chromatography or chemical proteomics to isolate binding proteins .
- Computational Docking: Model interactions with potential targets (e.g., enzymes, receptors) using software like AutoDock Vina .
- Transcriptomic/Proteomic Profiling: Compare gene/protein expression in treated vs. untreated cells via RNA-seq or LC-MS/MS .
- Kinetic Assays: Measure enzyme inhibition (e.g., , IC) under varying substrate concentrations to determine mode of inhibition .
Basic: How should experimental data for this compound be documented to ensure reproducibility?
Answer:
Follow academic journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detailed Protocols: Include reaction times, solvent systems, and instrument calibration data in the main text or supplementary materials .
- Raw Data: Provide NMR FID files, chromatograms, and spectral baselines in open-access repositories .
- Statistical Reporting: Use mean ± SD for replicates and specify statistical tests (e.g., ANOVA for dose-response curves) .
- Ethnographic Records: Note batch-to-batch variability in synthesis yields .
Advanced: What computational approaches are suitable for predicting the physicochemical properties of this compound?
Answer:
Leverage quantitative structure-activity relationship (QSAR) models and molecular dynamics (MD) simulations :
- QSAR: Predict logP, solubility, and bioavailability using software like Schrödinger’s QikProp .
- MD Simulations: Analyze stability in biological membranes (e.g., lipid bilayer interactions) via GROMACS .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to infer reactivity .
- Validate predictions with experimental data (e.g., experimental logP vs. computed values) .
Basic: What are the best practices for conducting a literature review on this compound?
Answer:
- Use systematic search strategies across PubMed, SciFinder, and Web of Science with keywords like “this compound AND synthesis” .
- Screen results for methodological rigor: prioritize studies with full experimental details and peer-reviewed validation .
- Organize findings into a matrix comparing synthesis routes, bioactivity, and analytical methods .
- Cite primary sources (original studies) over reviews to avoid secondary bias .
Advanced: How can researchers design experiments to differentiate this compound’s activity from structural analogs?
Answer:
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modified hydroxyl or lactone groups and compare bioactivity .
- Competitive Binding Assays: Use radiolabeled compounds to assess target specificity vs. analogs .
- Metabolomic Profiling: Identify unique metabolites via LC-MS in treated biological systems .
- Crystallographic Comparisons: Resolve binding modes of analogs vs. This compound in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
